Mevalonate 5-phosphate

Description

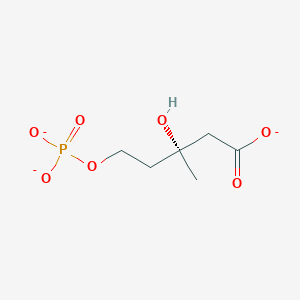

Structure

3D Structure

Propriétés

Numéro CAS |

73566-35-5 |

|---|---|

Formule moléculaire |

C6H13O7P |

Poids moléculaire |

228.14 g/mol |

Nom IUPAC |

(3R)-3-hydroxy-3-methyl-5-phosphonooxypentanoic acid |

InChI |

InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12)/t6-/m1/s1 |

Clé InChI |

OKZYCXHTTZZYSK-ZCFIWIBFSA-N |

SMILES isomérique |

C[C@@](CCOP(=O)(O)O)(CC(=O)O)O |

SMILES canonique |

CC(CCOP(=O)(O)O)(CC(=O)O)O |

Description physique |

Solid |

Synonymes |

5-phosphomevalonic acid mevalonate 5-phosphate phosphomevalonate phosphomevalonic acid phosphomevalonic acid, (+-)-isome |

Origine du produit |

United States |

The Central Role of R 5 Phosphonatomevalonate 3 in Mevalonate Pathway Variants

Formation and Metabolism in the Classical Eukaryotic Mevalonate (B85504) Pathway

In eukaryotes, the mevalonate pathway is the primary route for producing isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks for a vast array of essential molecules, including sterols and non-sterol isoprenoids. The journey from (R)-mevalonate to these five-carbon units involves a series of phosphorylation and decarboxylation steps, with (R)-5-phosphonatomevalonate(3-) as a central player.

Phosphorylation of (R)-Mevalonate to (R)-5-Phosphonatomevalonate(3-)

(R)-Mevalonate + ATP → (R)-5-Phosphonatomevalonate(3-) + ADP

Mevalonate kinase activity is essential for the biosynthesis of cholesterol and other isoprenoids.

Subsequent Conversion of (R)-5-Phosphonatomevalonate(3-) to Diphosphomevalonate

Following its formation, (R)-5-phosphonatomevalonate(3-) undergoes a second phosphorylation, this time catalyzed by the enzyme phosphomevalonate kinase (PMK). nih.gov PMK facilitates the transfer of another phosphate (B84403) group from ATP, converting (R)-5-phosphonatomevalonate(3-) into (R)-5-diphosphomevalonate. This step is vital for priming the molecule for the subsequent decarboxylation reaction. The reaction is as follows:

(R)-5-Phosphonatomevalonate(3-) + ATP → (R)-5-Diphosphomevalonate + ADP

This phosphorylation of a negatively charged phosphate group is a distinguishing characteristic of PMK. nih.gov The resulting product, (R)-5-diphosphomevalonate, is then decarboxylated to yield isopentenyl diphosphate, completing this stage of the classical mevalonate pathway.

Distinct Pathways Involving (R)-5-Phosphonatomevalonate(3-) in Archaea

While eukaryotes largely follow the classical mevalonate pathway, many archaea utilize modified versions for isoprenoid biosynthesis, which is crucial for their unique ether-linked membrane lipids. nih.gov These alternative pathways also feature (R)-5-phosphonatomevalonate(3-) but diverge significantly in its subsequent metabolism.

Archaeal Mevalonate Pathway Variant I (e.g., Haloferax volcanii, Aeropyrum pernix)

A notable variation, often termed the archaeal mevalonate pathway I, reverses the final two steps of the classical pathway. Instead of a second phosphorylation followed by decarboxylation, this pathway involves the decarboxylation of the monophosphorylated intermediate, (R)-5-phosphonatomevalonate(3-), followed by a terminal phosphorylation.

In the halophilic archaeon Haloferax volcanii, an enzyme known as phosphomevalonate decarboxylase (PMD) has been identified. nih.govnih.gov This enzyme catalyzes the direct, ATP-dependent decarboxylation of (R)-5-phosphonatomevalonate(3-) to produce isopentenyl phosphate (IP). nih.govnih.gov This reaction represents a key departure from the eukaryotic pathway and is a defining feature of this archaeal variant. nih.govnih.govpnas.org

However, this specific PMD is not universally conserved across all archaea. In the hyperthermophilic archaeon Aeropyrum pernix, for instance, research has revealed a different strategy. A. pernix lacks a close homolog to the PMD found in H. volcanii. pnas.orgnih.gov Instead, it utilizes a two-enzyme process involving the dehydration of (R)-5-phosphonatomevalonate(3-) to an intermediate, trans-anhydromevalonate 5-phosphate, which is then decarboxylated to isopentenyl phosphate. pnas.orgnih.govpnas.org This highlights the metabolic diversity within archaea for achieving the same metabolic goal.

The final step in this archaeal pathway variant is the phosphorylation of isopentenyl phosphate to yield the essential building block, isopentenyl diphosphate (IPP). This reaction is catalyzed by isopentenyl phosphate kinase (IPK). pnas.orgasm.org IPK is a conserved enzyme found in nearly all archaea, underscoring its fundamental role in their isoprenoid biosynthesis. pnas.org The enzyme utilizes ATP to phosphorylate IP, completing the synthesis of IPP. asm.orgacs.org The identification of IPK was a crucial piece in solving the puzzle of the archaeal mevalonate pathway, explaining how these organisms produce IPP in the absence of a conventional phosphomevalonate kinase and diphosphomevalonate decarboxylase. pnas.orgacs.org This terminal phosphorylation step is common to both Haloferax volcanii and Aeropyrum pernix, despite their different approaches to the preceding decarboxylation. nih.govpnas.orgasm.org

Mevalonate Pathway Variants in Select Bacterial Lineages (e.g., Chloroflexi)

While the classical mevalonate pathway is a well-established route for the synthesis of isoprenoid precursors, select bacterial lineages, notably within the phylum Chloroflexi, employ a distinct variant of this pathway. A key feature of this alternative route is the substitution of the canonical intermediate, (R)-5-diphosphomevalonate, with (R)-5-phosphonatomevalonate(3-). This molecular alteration necessitates a corresponding adaptation in the enzymatic machinery responsible for its downstream processing. This variation highlights the metabolic diversity and evolutionary adaptability of isoprenoid biosynthesis in the bacterial domain.

Mevalonate Phosphate Decarboxylase Activity on (R)-5-Phosphonatomevalonate(3-)

In these modified pathways, the crucial decarboxylation step is catalyzed by a mevalonate phosphate decarboxylase. This enzyme specifically recognizes and acts upon (R)-5-phosphonatomevalonate(3-), removing a carboxyl group to yield isopentenyl phosphate. This reaction is a critical control point in the pathway, channeling the flow of metabolites towards the synthesis of the fundamental isoprenoid building block. The specificity of this enzyme for the phosphonate (B1237965) analog, as opposed to the more common diphosphate intermediate, is a defining characteristic of this mevalonate pathway variant.

Interplay with Isopentenyl Phosphate Kinase

Following the decarboxylation of (R)-5-phosphonatomevalonate(3-) to form isopentenyl phosphate, the pathway proceeds with a phosphorylation step mediated by isopentenyl phosphate kinase. This enzyme facilitates the transfer of a phosphate group, typically from ATP, to isopentenyl phosphate, thereby generating isopentenyl pyrophosphate (IPP). IPP is the universal five-carbon precursor that, along with its isomer dimethylallyl pyrophosphate (DMAPP), serves as the foundational unit for the biosynthesis of a vast array of essential isoprenoids. The sequential and coordinated action of mevalonate phosphate decarboxylase and isopentenyl phosphate kinase ensures the efficient production of IPP in organisms utilizing this alternative mevalonate pathway.

Comparative Analysis of Mevalonate Pathway Intermediates Across Domains of Life

The biosynthesis of isoprenoids via the mevalonate pathway exhibits notable variations in its intermediate molecules across the different domains of life. While eukaryotes and most archaea utilize a canonical pathway involving diphosphorylated intermediates, some bacteria have evolved a distinct route that employs phosphonate-containing analogs. This divergence reflects different evolutionary strategies for producing the same essential isoprenoid building blocks. The table below offers a comparative look at the key intermediates in the latter stages of these pathways, highlighting the central role of (R)-5-phosphonatomevalonate(3-) in the variant pathway found in bacteria such as Chloroflexi.

| Pathway Step | Canonical Mevalonate Pathway (Eukaryotes, Archaea) | Variant Mevalonate Pathway (e.g., Chloroflexi) |

| Product of Phosphomevalonate Kinase | (R)-5-Diphosphomevalonate | (R)-5-Phosphonatomevalonate(3-) |

| Substrate for Decarboxylase | (R)-5-Diphosphomevalonate | (R)-5-Phosphonatomevalonate(3-) |

| Product of Decarboxylation | Isopentenyl Pyrophosphate (IPP) | Isopentenyl Phosphate |

| Final Isoprenoid Precursor | Isopentenyl Pyrophosphate (IPP) | Isopentenyl Pyrophosphate (IPP) (after action of Isopentenyl Phosphate Kinase) |

Enzymology of R 5 Phosphonatomevalonate 3 Metabolism

Mevalonate (B85504) Kinase (EC 2.7.1.36)

Mevalonate kinase (MVK) is a pivotal enzyme that catalyzes the phosphorylation of (R)-mevalonate to produce (R)-5-phosphomevalonate, a crucial step in the mevalonate pathway. core.ac.uknih.govgenecards.org This pathway is fundamental for the synthesis of a vast array of biologically important molecules, including sterols, isoprenoids, and cholesterol. nih.govnih.govwikipedia.org The enzyme is widely distributed across all three domains of life: Eukarya, Archaea, and Bacteria. nih.govresearchgate.net

Catalytic Mechanism of (R)-Mevalonate Phosphorylation

Mevalonate kinase facilitates the transfer of the γ-phosphoryl group from an ATP molecule to the C5-hydroxyl group of (R)-mevalonate. nih.govnih.gov This reaction is dependent on the presence of a magnesium ion (Mg²⁺) which acts as a cofactor. core.ac.ukrsc.org

Recent studies combining molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) have provided a more detailed understanding of the catalytic mechanism. It is now proposed that the phosphorylation of mevalonate by MVK proceeds via a direct phosphorylation mechanism, rather than a previously suggested catalytic base mechanism. core.ac.ukrsc.org In this direct transfer, a key arginine residue (Arg241 in some models) is crucial for orienting the triphosphate tail of ATP for an in-line phosphate (B84403) transfer and for stabilizing the negative charge that develops on the β,γ-bridging oxygen of ATP as the bond is broken. core.ac.ukrsc.org An invariant aspartate residue (Asp204 in human MVK) is also critical, with its mutation leading to a drastic reduction in the catalytic rate. core.ac.uk This aspartate is believed to coordinate with the Mg²⁺ ion and is located near the C5-hydroxyl group of mevalonate. rcsb.org The deprotonation of the C5-hydroxyl group results in an alkoxide nucleophile that then attacks the γ-phosphate of ATP, leading to the formation of (R)-5-phosphomevalonate and ADP. nih.gov

Structural Features and Active Site Characteristics

Mevalonate kinase typically exists as a homodimer. Each monomer is composed of two domains, an N-terminal and a C-terminal domain, with the active site situated in a cleft between them. nih.govnih.gov This active site cavity is deep and narrow, accommodating both the substrate (mevalonate) and the cofactor (ATP). nih.gov

Substrate binding induces a significant conformational change in a flexible loop, which is important for catalysis. core.ac.ukrsc.org The binding of mevalonate positions its C5-hydroxyl group in close proximity to the catalytic residues and the γ-phosphoryl group of ATP, facilitating the phosphoryl transfer. nih.govrcsb.org

| Feature | Description |

| Quaternary Structure | Homodimer |

| Domain Organization | N-terminal and C-terminal domains |

| Active Site Location | Cleft between the N- and C-terminal domains |

| Key Active Site Residues | Conserved Aspartate (e.g., Asp204 in human MVK), Lysine (B10760008) (e.g., Lys13 in rat MVK), Arginine (e.g., Arg241 in some models) |

| Cofactor | Mg²⁺ |

| ATP Binding | Involves a conserved Gly/Ser-rich region in the N-terminal domain |

| Conformational Changes | Substrate binding induces a significant change in a flexible loop |

Membership in the GHMP Kinase Superfamily

Mevalonate kinase is a member of the GHMP kinase superfamily, an acronym derived from some of its founding members: galactokinase (G), homoserine kinase (H), mevalonate kinase (M), and phosphomevalonate kinase (P). wikipedia.orgbrighton.ac.ukresearchgate.net This superfamily encompasses a group of ATP-dependent enzymes that, despite having low sequence identity, share a conserved structural fold and are involved in various metabolic pathways, including amino acid biosynthesis, carbohydrate metabolism, and isoprenoid biosynthesis. wikipedia.orgbrighton.ac.uknih.gov

Other members of this superfamily include N-acetylgalactosamine kinase, arabinose kinase, mevalonate 5-diphosphate decarboxylase, and archaeal shikimate kinase. brighton.ac.uk The crystal structure of homoserine kinase was the first to be determined for a member of this superfamily, providing initial insights into the novel nucleotide-binding fold characteristic of these enzymes. nih.gov This fold is distinct from the classical P-loop found in many other ATP/GTP binding proteins. nih.gov

Distribution and Phylogeny of Mevalonate Kinase Orthologs

Mevalonate kinase orthologs are found in a wide range of organisms, spanning all three domains of life: Eukarya, Archaea, and Bacteria. nih.govresearchgate.net Phylogenetic analysis of MVK sequences from these diverse organisms has revealed a clear separation into three distinct classes, suggesting a vertical transfer of the mvk gene. researchgate.net This evolutionary divergence is also reflected in the different regulatory mechanisms observed among MVKs from the three domains. researchgate.netnih.gov

For instance, while many eukaryotic MVKs are subject to feedback inhibition by downstream isoprenoid metabolites, some archaeal MVKs, such as those from Methanosarcina mazei, Methanosaeta concilii, and Methanocella paludicola, have been found to be resistant to this type of regulation. nih.gov This suggests that these organisms may employ alternative strategies to control the flux through the mevalonate pathway. nih.gov The wide distribution and evolutionary diversification of mevalonate kinase highlight its fundamental importance in cellular metabolism across the biological world.

Phosphomevalonate Kinase (EC 2.7.4.2)

Following the action of mevalonate kinase, phosphomevalonate kinase (PMVK) catalyzes the subsequent phosphorylation step in the mevalonate pathway. nih.govuniprot.org This enzyme is responsible for the conversion of (R)-5-phosphomevalonate to (R)-5-diphosphomevalonate, another key intermediate in the biosynthesis of isoprenoids. uniprot.orguniprot.org

Catalytic Mechanism for (R)-5-Phosphonatomevalonate(3-) Phosphorylation

Phosphomevalonate kinase catalyzes the reversible, ATP-dependent phosphorylation of (R)-5-phosphomevalonate. uniprot.org The reaction involves the transfer of the terminal phosphate group from ATP to the phosphate group of (R)-5-phosphomevalonate, yielding (R)-5-diphosphomevalonate and ADP. uniprot.org

While detailed mechanistic studies akin to those for mevalonate kinase are less abundant in the provided search results, the enzyme is known to belong to the GHMP kinase family, suggesting it shares some mechanistic and structural features with other members of the superfamily. brighton.ac.uk The catalytic activity of PMVK is crucial for continuing the flow of metabolites through the mevalonate pathway towards the synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids. nih.gov Kinetic studies on human PMVK have determined the Michaelis-Menten constant (KM) for (R)-5-phosphomevalonate to be 25 µM and for ATP to be 0.26 mM. uniprot.org The maximal velocity (Vmax) has been measured at 46.4 µmol/min/mg with (R)-5-phosphomevalonate as the substrate. uniprot.org

| Enzyme | EC Number | Substrate | Product |

| Mevalonate Kinase | 2.7.1.36 | (R)-Mevalonate | (R)-5-Phosphomevalonate |

| Phosphomevalonate Kinase | 2.7.4.2 | (R)-5-Phosphomevalonate | (R)-5-Diphosphomevalonate |

Structural Determinants of Substrate Recognition and Catalysis

Phosphomevalonate kinase (PMK) catalyzes the phosphorylation of (R)-5-phosphomevalonate (M5P) to produce mevalonate-5-diphosphate (MVAPP), a crucial step in isoprenoid biosynthesis. nih.govnih.gov The enzyme's ability to recognize and act upon its substrate is governed by specific structural features and dynamic conformational changes.

Human phosphomevalonate kinase consists of two primary domains: a larger ATP-binding domain and a smaller M5P-binding domain, connected by flexible hinge regions. nih.gov The ATP-binding domain features a characteristic "Walker A" motif, which is essential for binding the ATP molecule. nih.gov Site-directed mutagenesis studies have identified key residues within this motif, such as K17, R18, K19, and K22, as being critical for this interaction. nih.gov

The binding of the substrates, M5P and ATP, induces significant conformational changes in the enzyme. nih.gov NMR-based dynamics studies have shown that the binding of M5P causes the enzyme's structure to adopt a more compact, closed conformation. nih.govnih.gov This movement is believed to occur around hinge residues like H55 and R93, which are located in the regions connecting the two domains. nih.gov This domain closure brings the M5P substrate into close proximity with the ATP molecule, positioning the γ-phosphate of ATP for transfer. nih.gov Interestingly, the subsequent binding of Mg-ADP appears to cause the structure to open up slightly. nih.gov

The active site of PMK is a highly charged environment due to the presence of multiple phosphate groups on the substrates. nih.govnih.gov The precise positioning of these charged groups for the reaction is a significant challenge. nih.gov The structure of Streptococcus pneumoniae PMK in a ternary complex revealed a water pentamer in the active site that extensively interacts with the reactive groups of both substrates, suggesting a role for ordered water molecules in catalysis. nih.gov Furthermore, a "lysine switch" mechanism has been proposed, where the binding of ligands causes a reorientation of two lysine residues (Lys100 and Lys101 in S. pneumoniae). nih.gov This switch places the ammonium (B1175870) ion of Lys101 in direct contact with the β,γ-bridging oxygen of ATP, which is thought to stabilize the transition state of the phosphoryl transfer reaction. nih.gov

Table 1: Key Residues in Phosphomevalonate Kinase

| Residue/Motif | Organism/Enzyme | Function | Reference |

|---|---|---|---|

| Walker A motif (K17, R18, K19, K22) | Human PMK | ATP binding | nih.gov |

| H55, R93 | Human PMK | Potential hinge residues for domain closure | nih.gov |

| D163 | Human PMK | Potential hinge residue for the "lid" region | nih.gov |

| Lys101 | S. pneumoniae PMK | Stabilizes the transition state via a "lysine switch" | nih.gov |

Evolutionary Relationship within the GHMP Kinase Superfamily

Phosphomevalonate kinase is a member of the GHMP kinase superfamily, a large group of enzymes that includes G alactokinase, H omoserine kinase, M evalonate kinase, and P hosphomevalonate kinase. wikipedia.orgwikipedia.org This superfamily is characterized by a conserved structural fold and a shared evolutionary ancestry. wikipedia.orgelsevierpure.com The enzymes in this family are involved in various essential metabolic pathways, including carbohydrate metabolism and the biosynthesis of amino acids and isoprenoids. wikipedia.orgresearchgate.net

A defining feature of the GHMP kinase superfamily is an atypical P-loop (phosphate-binding loop) that is distinct from the classical P-loops found in many other ATP-binding proteins. elsevierpure.comnih.gov The crystal structure of homoserine kinase, the first determined structure for a member of this superfamily, revealed a novel nucleotide-binding fold. elsevierpure.com This fold consists of an N-terminal domain with an unusual left-handed βαβ unit and a C-terminal domain with a central α-β plait fold. elsevierpure.comresearchgate.net

Mevalonate kinase and phosphomevalonate kinase, both enzymes in the mevalonate pathway, likely evolved from a common ancestor due to their similar structures and their action on structurally related substrates. wikipedia.org The genes for the enzymes of the mevalonate pathway in some gram-positive cocci are thought to have been acquired through horizontal gene transfer from a primitive eukaryote. nih.gov In these bacteria, the genes for mevalonate kinase, phosphomevalonate kinase, and diphosphomevalonate decarboxylase are often found in a highly conserved operon. nih.gov

Mevalonate Phosphate Decarboxylase

Enzymatic Characterization and Substrate Specificity for (R)-5-Phosphonatomevalonate(3-) Decarboxylation

In a recently discovered alternative mevalonate pathway, the decarboxylation step occurs before the final phosphorylation. elifesciences.org This reaction is catalyzed by mevalonate phosphate decarboxylase (MPD), an enzyme that acts specifically on (R)-5-phosphonatomevalonate(3-) (also known as (R)-mevalonate 5-phosphate or MVAP). acs.orgnih.gov This pathway has been identified in a subset of bacteria belonging to the phylum Chloroflexi and in the halobacteria class of archaea. elifesciences.orgacs.orgnih.gov

The product of the MPD-catalyzed reaction is isopentenyl phosphate (IP), which is then phosphorylated by isopentenyl phosphate kinase to yield the final product, isopentenyl diphosphate (IPP). elifesciences.orgnih.gov MPD shares significant sequence similarity with the classical mevalonate diphosphate decarboxylase (MDD). nih.gov Interestingly, an enzyme from the bacterium Anaerolinea thermophila, originally annotated as an MDD, was found to possess dual specificity, with equal catalytic efficiency for both (R)-mevalonate 5-phosphate and (R)-mevalonate 5-diphosphate. acs.orgnih.gov

The substrate specificity of MPD is determined by key residues in its active site. acs.orgnih.gov Structural and sequence comparisons between MPD and MDD have highlighted the residues that distinguish the two enzyme classes and confer their preference for either monophosphorylated or diphosphorylated substrates. acs.orgnih.gov

Mechanistic Insights into ATP-Independent Decarboxylation

A key feature of mevalonate phosphate decarboxylase (MPD) is its ability to catalyze the decarboxylation of (R)-5-phosphonatomevalonate(3-) without the involvement of ATP. nih.gov This is in stark contrast to the classical mevalonate diphosphate decarboxylase (MDD) and phosphomevalonate decarboxylase (PMD), both of which require ATP for their catalytic activity. nih.govresearchgate.net In the classical pathway, ATP is used to phosphorylate the 3-hydroxyl group of the substrate, forming a transient intermediate which then undergoes decarboxylation and dephosphorylation. wikipedia.orgnih.gov

The Thermoplasma-type mevalonate pathway provides a model for this ATP-independent decarboxylation. In this pathway, the phosphorylation of the 3-hydroxyl group and the subsequent decarboxylation are carried out by two separate enzymes. nih.gov Mevalonate 3,5-bisphosphate decarboxylase (MBD), an enzyme in this pathway, catalyzes the elimination of the 3-phosphate group and the concomitant decarboxylation of its substrate, mevalonate 3,5-bisphosphate. nih.govresearchgate.net This reaction is analogous to the second half of the reaction catalyzed by the ATP-dependent decarboxylases. nih.govresearchgate.net The evolution of MBD from an ATP-dependent enzyme like PMD is thought to have involved the loss of the kinase activity, possibly as an adaptation to extremely acidic environments where the 3-phosphotransfer reaction is inhibited. nih.gov The crystal structure of MBD from Picrophilus torridus shows that the ATP-binding site is occupied by a fatty acid-like molecule, which supports the idea of an evolutionary loss of kinase function. nih.gov

Evolutionary Divergence from Classical Diphosphomevalonate Decarboxylases

Mevalonate phosphate decarboxylase (MPD) and the classical mevalonate diphosphate decarboxylase (MDD) are homologous enzymes that catalyze similar decarboxylation reactions but exhibit clear evolutionary divergence. acs.orgnih.gov This divergence is evident in their substrate specificity and their dependence on ATP. The evolution of these enzymes appears to be linked to the diversification of the mevalonate pathway in different domains of life.

The haloarchaea-type mevalonate pathway utilizes phosphomevalonate decarboxylase (PMD), which, like MDD, is an ATP-dependent enzyme but acts on mevalonate 5-phosphate. nih.gov It has been proposed that the eukaryotic MVA pathway, which uses MDD, could have evolved from the haloarchaea-type pathway through the molecular evolution of PMD into MDD. nih.gov Indeed, research has shown that the substrate specificity of PMD can be altered to that of MDD through mutagenesis. nih.gov

Conversely, the Thermoplasma-type pathway, which features the ATP-independent mevalonate 3,5-bisphosphate decarboxylase (MBD), represents another evolutionary trajectory. nih.gov MBD shares high sequence similarity with both PMD and MDD. nih.gov The evolution from a bifunctional ATP-dependent enzyme like PMD to an ATP-independent decarboxylase like MBD could have occurred through the loss of the kinase domain. nih.gov This is supported by structural data showing an occupied but non-functional ATP-binding site in MBD. nih.gov The functional divergence of these decarboxylases illustrates how a common ancestral enzyme has adapted to different metabolic contexts and cellular environments across the domains of life.

Isopentenyl Phosphate Kinase

Isopentenyl phosphate kinase (IPK) is the enzyme that catalyzes the final step in the alternative mevalonate pathway. elifesciences.orgacs.org It performs the ATP-dependent phosphorylation of isopentenyl phosphate (IP), the product of the mevalonate phosphate decarboxylase (MPD) reaction, to generate isopentenyl diphosphate (IPP). acs.orgresearchgate.netwikipedia.org IPP is one of the central five-carbon building blocks for the biosynthesis of all isoprenoids. elifesciences.orgwikipedia.org

The discovery of IPK was crucial in elucidating the missing steps in the mevalonate pathway in many archaea. elifesciences.orgwikipedia.org Subsequently, functional IPK enzymes were also identified in some bacteria and eukaryotes, indicating that this alternative pathway may be more widespread than initially thought. elifesciences.org The enzyme demonstrates high catalytic efficiency and has also been explored for its utility in synthetic biology. nih.gov The promiscuity of some IPKs towards various non-natural alkyl-monophosphates has made them valuable tools in engineered biosynthetic pathways, known as "(iso)prenol pathways," for producing novel isoprenoid compounds. acs.orgresearchgate.netnih.gov

Table 2: Enzymes in the Metabolism of (R)-5-Phosphonatomevalonate(3-)

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway Context | Reference |

|---|---|---|---|---|---|

| Phosphomevalonate Kinase | PMK | (R)-5-phosphonatomevalonate(3-), ATP | Mevalonate-5-diphosphate, ADP | Classical Mevalonate Pathway | nih.govnih.gov |

| Mevalonate Phosphate Decarboxylase | MPD | (R)-5-phosphonatomevalonate(3-) | Isopentenyl phosphate, CO₂ | Alternative Mevalonate Pathway | elifesciences.orgacs.orgnih.gov |

| Isopentenyl Phosphate Kinase | IPK | Isopentenyl phosphate, ATP | Isopentenyl diphosphate, ADP | Alternative Mevalonate Pathway | elifesciences.orgacs.orgwikipedia.org |

Role in the Post-(R)-5-Phosphonatomevalonate(3-) Pathway

(R)-5-phosphomevalonate is a central intermediate in the mevalonate pathway, which is essential for the biosynthesis of isoprenoids in eukaryotes, archaea, and some bacteria. nih.gov In the canonical pathway, (R)-5-phosphomevalonate is phosphorylated by phosphomevalonate kinase (PMK) to yield (R)-5-diphosphomevalonate. This is followed by a decarboxylation step catalyzed by mevalonate diphosphate decarboxylase (MDD) to produce isopentenyl diphosphate (IPP), a fundamental building block for a vast array of biomolecules. wikipedia.org

Given this context, (R)-5-phosphonatomevalonate(3-), with its stable phosphonate (B1237965) group replacing the more labile phosphate ester, could potentially act as a substrate analogue or inhibitor for the enzymes that process (R)-5-phosphomevalonate. Its role would be largely dictated by the substrate specificity of these downstream enzymes.

In an alternative mevalonate pathway discovered in some bacteria and archaea, (R)-mevalonate 5-phosphate is directly decarboxylated by mevalonate-5-phosphate decarboxylase (MPD) to isopentenyl phosphate (IP), which is then phosphorylated to IPP. nih.gov The existence of such alternative pathways highlights the metabolic plasticity surrounding the processing of mevalonate and its phosphorylated derivatives. An enzyme from the chloroflexi bacterium Anaerolinea thermophila has been shown to possess dual specificity, acting on both (R)-mevalonate 5-phosphate and (R)-mevalonate 5-diphosphate. nih.gov This promiscuity suggests that enzymes in this pathway may also accommodate phosphonate analogues like (R)-5-phosphonatomevalonate(3-).

Should (R)-5-phosphonatomevalonate(3-) be processed by a kinase analogous to PMK, it would be converted to a diphosphonate analogue. If it serves as a substrate for a decarboxylase, the resulting product would be a phosphonate version of isopentenyl phosphate. However, the stability of the C-P bond in the phosphonate might render it a poor substrate for enzymes that facilitate the cleavage of a C-O-P bond, potentially making it an inhibitor of these downstream steps.

Enzyme Kinetics and Substrate Binding

Direct kinetic data for enzymes utilizing (R)-5-phosphonatomevalonate(3-) as a substrate are not extensively documented in publicly available research. However, the kinetics of enzymes that process the natural substrate, (R)-5-phosphomevalonate, provide a crucial baseline for understanding potential interactions.

Phosphomevalonate kinase (PMK) from Streptococcus pneumoniae exhibits a random sequential bi-bi kinetic mechanism for the forward reaction, with a K_m for (R)-5-phosphomevalonate (pmev) of 4.2 µM and a k_cat of 3.4 s⁻¹. nih.gov For the reverse reaction, the K_m for diphosphomevalonate (ppmev) is 12 µM. nih.gov The binding of substrates induces significant conformational changes in human PMK, which are essential for catalysis. nih.gov

The replacement of the phosphate group in (R)-5-phosphomevalonate with a phosphonate group in (R)-5-phosphonatomevalonate(3-) would likely alter the binding affinity and catalytic efficiency of enzymes like PMK and MDD. The phosphonate group is a close structural mimic of the phosphate group but differs in its charge distribution and bond angles, and it is resistant to hydrolysis. This could lead to (R)-5-phosphonatomevalonate(3-) acting as a competitive inhibitor. Studies with phosphonate analogues of other metabolites, such as pyruvate (B1213749), have shown them to be effective competitive inhibitors of their respective enzymes. nih.gov

The table below summarizes the kinetic parameters for phosphomevalonate kinase with its natural substrate, which can be used as a reference for predicting the potential interaction with (R)-5-phosphonatomevalonate(3-).

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) |

| Phosphomevalonate Kinase | Streptococcus pneumoniae | (R)-5-phosphomevalonate | 4.2 | 3.4 |

Table 1: Kinetic parameters of Phosphomevalonate Kinase for its natural substrate. nih.gov

Phylogenetic Distribution in Archaea and Bacteria

The mevalonate pathway is widespread, but its enzymatic composition varies across the domains of life. nih.gov The canonical pathway is found in eukaryotes and some bacteria. Archaea possess variations of the mevalonate pathway, often involving different enzymes for the conversion of mevalonate to IPP. medchemexpress.comresearchgate.net

For instance, an alternative mevalonate pathway involving mevalonate-5-phosphate decarboxylase (MPD) has been identified in bacteria of the Chloroflexi phylum and the halobacteria class of archaea. nih.gov The enzymes of phosphorus metabolism, in general, show a wide phylogenetic distribution. nih.gov

The potential for an organism to metabolize (R)-5-phosphonatomevalonate(3-) would depend on the presence of enzymes with appropriate substrate specificity. Given that enzymes with dual specificity for mono- and di-phosphorylated mevalonate exist, it is plausible that certain archaeal or bacterial lineages possess enzymes capable of recognizing and processing (R)-5-phosphonatomevalonate(3-). The broad distribution of genes involved in phosphonate metabolism in bacteria further suggests that the enzymatic machinery for handling such compounds is present in the microbial world. nih.gov

The phylogenetic distribution of enzymes capable of metabolizing (R)-5-phosphonatomevalonate(3-) is likely to be sporadic and would require specific screening of enzymes from diverse microbial sources. The table below indicates the presence of different mevalonate pathway types in various domains of life, which could guide the search for organisms capable of processing phosphonate analogues.

| Domain | Mevalonate Pathway Type | Key Enzymes |

| Eukaryotes | Canonical | Phosphomevalonate Kinase, Mevalonate Diphosphate Decarboxylase |

| Archaea | Alternative/Modified | Mevalonate-5-phosphate dehydratase, trans-Anhydromevalonate-5-phosphate decarboxylase, Mevalonate-5-phosphate decarboxylase |

| Bacteria | Canonical/Alternative | Phosphomevalonate Kinase, Mevalonate Diphosphate Decarboxylase, Mevalonate-5-phosphate decarboxylase |

Table 2: General distribution of mevalonate pathway types across the domains of life.

Structural Biology of Enzymes Interacting with R 5 Phosphonatomevalonate 3

X-ray Crystallography and Cryo-Electron Microscopy Studies

High-resolution structural data from X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have been instrumental in elucidating the molecular architecture of enzymes that bind (R)-5-phosphomevalonate. researchgate.netucl.ac.uk These techniques provide detailed snapshots of the enzymes in various states, including unbound (apo), substrate-bound, and product-bound forms, revealing the intricate network of interactions that govern substrate recognition and catalysis. researchgate.netnih.gov

Mevalonate (B85504) Kinase Structures and Conformational Dynamics

Mevalonate kinase (MVK) catalyzes the ATP-dependent phosphorylation of mevalonate to produce (R)-5-phosphomevalonate. nih.govscispace.comsigmaaldrich.com Crystal structures of MVK from various organisms, including humans, Streptococcus pneumoniae, and archaea like Methanosarcina mazei, have been determined, revealing a conserved structural fold characteristic of the GHMP (galactokinase, homoserine kinase, mevalonate kinase, and phosphomevalonate kinase) superfamily of kinases. researchgate.netnih.govnih.gov

These structures show that MVK typically exists as a dimer, with each monomer comprising two domains: a larger C-terminal domain and a smaller N-terminal domain. researchgate.net The active site is located in a deep cleft between these two domains. researchgate.net The binding of substrates, mevalonate and ATP, induces a significant conformational change, involving the movement of a flexible loop that closes over the active site. This induced-fit mechanism is crucial for positioning the substrates correctly for catalysis and for shielding the reaction from the bulk solvent. rsc.org

A key feature of the MVK active site is the presence of a magnesium ion (Mg2+), which is essential for catalysis. nih.gov The Mg2+ ion is coordinated by oxygen atoms from the phosphate (B84403) groups of ATP, specific amino acid residues (like Asp204 in some models), and a water molecule, playing a vital role in stabilizing the negative charges of the ATP molecule and facilitating the transfer of the gamma-phosphate to the 5-hydroxyl group of mevalonate. nih.govrsc.org

nih.govresearchgate.netrsc.orgnih.govnih.govscispace.comsigmaaldrich.com| Feature | Description | Reference |

|---|---|---|

| Overall Fold | Belongs to the GHMP kinase superfamily; typically a homodimer. | |

| Domain Organization | Two-domain structure (N-terminal and C-terminal) with the active site in a cleft between them. | |

| Conformational Changes | Substrate binding induces a significant conformational change in a flexible loop, enclosing the active site. | |

| Cofactor | Requires a divalent metal ion, typically Mg2+, for activity. | |

| Product | Catalyzes the formation of (R)-5-phosphomevalonate. |

Phosphomevalonate Kinase Structures (e.g., Streptococcus pneumoniae PMK)

Phosphomevalonate kinase (PMK) catalyzes the subsequent step in the mevalonate pathway: the phosphorylation of (R)-5-phosphomevalonate to form mevalonate-5-diphosphate, again using ATP as the phosphate donor. wikipedia.orgelifesciences.org The crystal structure of PMK from Streptococcus pneumoniae has been solved at high resolution, both in its apo form and as a ternary complex with (R)-5-phosphomevalonate and a non-hydrolyzable ATP analog, AMPPNP. nih.govacs.org

Ligand-Bound States and Active Site Rearrangements

Comparison of the apo and ternary complex structures of S. pneumoniae PMK reveals significant conformational changes upon ligand binding. nih.gov The enzyme consists of a core structure with several flexible loop regions. Upon binding of (R)-5-phosphomevalonate and ATP, these loops undergo rearrangements that organize the active site for catalysis. nih.gov One of the most striking changes involves a loop that repositions key lysine (B10760008) residues. researchgate.netnih.gov This movement brings the side chain of Lys101 into direct contact with the phosphate groups of the nucleotide, where it is thought to stabilize the transition state of the phosphoryl transfer reaction. researchgate.netacs.org The enzyme follows a random sequential bi-bi kinetic mechanism, where either substrate can bind to the enzyme first. nih.govresearchwithrutgers.com

Analysis of Catalytic Residues and Cofactor Interactions

The active site of PMK is a highly specialized environment. The crystal structure of the ternary complex shows how the enzyme specifically recognizes its substrate, (R)-5-phosphomevalonate. The phosphate group of the substrate forms a network of hydrogen bonds with surrounding residues, anchoring it in the correct orientation. The carboxylate group of the substrate also forms important interactions. nih.gov

Similar to MVK, PMK requires a Mg2+ ion for its catalytic activity. This ion is coordinated by the phosphate groups of ATP and water molecules, and it plays a crucial role in neutralizing the negative charges and facilitating the nucleophilic attack of the phosphate group of (R)-5-phosphomevalonate on the gamma-phosphate of ATP. nih.gov The repositioning of Lys101 upon substrate binding is critical, as its positively charged ammonium (B1175870) group is positioned to interact with the β,γ-bridging atom of ATP, stabilizing the developing negative charge in the transition state. nih.govacs.org

Role of Ordered Water Molecules in Catalysis

nih.govresearchwithrutgers.comnih.govresearchgate.netnih.govacs.orgnih.govnih.govacs.org| Feature | Description | Reference |

|---|---|---|

| Kinetic Mechanism | Random sequential bi-bi mechanism. | |

| Ligand Binding | Induces conformational changes, particularly in flexible loops. | |

| Key Catalytic Residue | Lys101 is repositioned to stabilize the transition state. | |

| Cofactor | Requires Mg2+ for catalysis. | |

| Ordered Water Molecules | A "water pentamer" and other ordered waters stabilize the active site and may participate in catalysis. |

Computational Modeling and Molecular Dynamics Simulations

While static crystal structures provide invaluable information, computational methods such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) studies offer a dynamic view of enzyme function. rsc.orgmdpi.com These approaches allow researchers to simulate the movements of atoms over time, providing insights into conformational changes, reaction mechanisms, and the stability of enzyme-ligand complexes. sciencecast.orgbiorxiv.org

For mevalonate kinase, MD simulations have been used to explore the conformational changes induced by substrate binding and to understand the role of specific residues in catalysis. rsc.org QM/MM studies have further dissected the reaction mechanism, suggesting a direct phosphorylation mechanism rather than one involving a catalytic base. rsc.org These computational models have also been instrumental in building kinetic models of the entire mevalonate pathway to predict metabolic flux and identify potential bottlenecks. nih.gov

In the context of phosphomevalonate kinase, MD simulations can help to understand the flexibility of the active site loops and the dynamic nature of the ordered water molecules. nih.gov By simulating the system with and without key components, researchers can probe the energetic contributions of individual residues and water molecules to substrate binding and catalysis. These computational approaches complement experimental data from crystallography and kinetics, providing a more complete picture of how these essential enzymes function at a molecular level.

Simulating Substrate Binding and Product Release

While complete start-to-finish molecular dynamics (MD) simulations detailing the binding and release of (R)-5-phosphonatomevalonate(3-) are not extensively documented, a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational analysis provides a robust model of these dynamic events. nih.govnih.gov These studies indicate that the process is not a simple lock-and-key mechanism but involves significant conformational changes within the enzyme.

The binding process is believed to begin with the enzyme in a relatively open conformation. The entry of (R)-5-phosphonatomevalonate (M5P) into the active site induces a significant structural change. nih.gov NMR dynamics data on human PMK suggest that this binding event causes the enzyme's structure to compress, consistent with a domain closure movement facilitated by a hinge-bending motion. nih.gov This motion brings the M5P-binding domain closer to the ATP-binding domain, preparing the enzyme for the subsequent steps of the catalytic cycle. Specific residues, including Histidine 55 (H55) and Arginine 93 (R93), have been identified as potential hinge points that facilitate this crucial domain movement. nih.gov

Following the initial binding of M5P, the co-substrate Mg-ATP binds. Interestingly, the binding of the nucleotide causes the structure to "open up" slightly, suggesting a final conformational adjustment to achieve a catalytically competent state. nih.gov Within this ternary complex, the enzyme is primed for phosphoryl transfer. Computational analyses based on crystal structures of homologous enzymes suggest that once the substrates are bound in proximity, the enzyme facilitates the deprotonation of the substrate's hydroxyl group, a critical step for the subsequent nucleophilic attack on the γ-phosphate of ATP. nih.gov

Product release is thought to occur via the reverse of the binding mechanism. After the phosphoryl group is transferred from ATP to M5P, forming (R)-5-diphosphomevalonate and ADP, the enzyme's domains would move apart in a hinge-like fashion, returning to an open conformation that allows the products to dissociate from the active site.

Probing Protein-Ligand Interactions with (R)-5-Phosphonatomevalonate(3-)

The specific molecular interactions between (R)-5-phosphonatomevalonate(3-) and its target enzyme, Phosphomevalonate Kinase (PMK), have been elucidated through high-resolution crystal structures and NMR studies. nih.govnih.gov These investigations reveal a sophisticated active site environment where both direct and indirect interactions are critical for substrate binding and catalysis.

A key feature of the PMK active site is the extensive involvement of water molecules in mediating the binding of (R)-5-phosphonatomevalonate. nih.gov The crystal structure of Streptococcus pneumoniae PMK in a ternary complex with phosphomevalonate and an ATP analog shows that a significant fraction of the substrate's charged regions—the carboxylate and phosphate groups—are not in direct contact with the protein. nih.gov Instead, they are coated in a shell of ordered water. Notably, a highly structured water pentamer was discovered at the active site, forming hydrogen bonds with the reactive groups of both the phosphomevalonate substrate and the nucleotide, effectively bridging the two. nih.govnih.gov This indicates that the enzyme has evolved to bind its charged substrates indirectly through these precisely organized water clusters.

Despite the prevalence of water-mediated contacts, several direct protein-ligand interactions and ligand-induced conformational changes are vital for function. A dramatic "lysine switch" mechanism has been identified where, upon substrate binding, the side chains of two lysine residues (Lys100 and Lys101) reverse their orientations. nih.gov This switch moves Lys101 into a position where its ammonium group can directly interact with and stabilize the phosphate groups of the nucleotide during the reaction's ground and transition states. nih.govnih.gov

Furthermore, NMR studies on human PMK show that the binding of (R)-5-phosphonatomevalonate induces a rigidification of the loop containing Glycine 21, which is adjacent to the catalytically essential Lysine 22. nih.gov This stabilization likely helps to correctly position Lys22 for its role in the phosphoryl transfer reaction.

The table below summarizes the key amino acid residues in PMK and their roles in the interaction with (R)-5-phosphonatomevalonate and its co-substrates.

Table 1: Key Amino Acid Residues in Phosphomevalonate Kinase and Their Functions

| Residue | Enzyme Source | Proposed Function | Supporting Evidence |

|---|---|---|---|

| Lys22 | Human | Catalysis; positions ATP | NMR dynamics; Homology to other kinases nih.gov |

| H55 | Human | Hinge residue for domain closure | NMR dynamics nih.gov |

| R93 | Human | Hinge residue for domain closure | NMR dynamics nih.gov |

| Lys100 / Lys101 | S. pneumoniae | "Lysine switch" mechanism; stabilizes nucleotide upon substrate binding | X-ray crystallography nih.govnih.gov |

| D163 | Human | Potential hinge residue for the active site "lid" | NMR dynamics nih.gov |

These interactions collectively ensure the precise orientation of (R)-5-phosphonatomevalonate(3-) and ATP, overcoming the electrostatic repulsion of the multiple phosphate groups and facilitating catalysis.

Table 2: Summary of Protein-Ligand Interaction Types with (R)-5-Phosphonatomevalonate(3-) in PMK

| Interaction Type | Description | Example in PMK Active Site |

|---|---|---|

| Water-Mediated Hydrogen Bonds | Interactions between the ligand and protein that are bridged by one or more water molecules. | A structured water pentamer connects the phosphate and carboxylate groups of the ligand to the enzyme and the ATP analog. nih.gov |

| Ionic Interactions / Salt Bridge | Electrostatic attraction between oppositely charged groups. | The positively charged ammonium group of Lys101 moves to interact with the negatively charged phosphates of the nucleotide. nih.gov |

| Hydrogen Bonds | Direct electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | The catalytic residue Lys22 is positioned to form hydrogen bonds with the phosphate groups of ATP. nih.gov |

| Conformational Stabilization | Ligand binding induces changes that lock parts of the enzyme into a rigid, active conformation. | Binding of (R)-5-phosphonatomevalonate causes a rigidification of the loop containing the catalytic Lys22. nih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| (R)-5-phosphonatomevalonate(3-) |

| (R)-5-phosphomevalonate |

| (R)-5-diphosphomevalonate |

| Adenosine triphosphate (ATP) |

| Adenosine diphosphate (B83284) (ADP) |

| Adenosine 5′-(β,γ-imido)triphosphate (AMPPNP) |

| Arginine |

| Asparagine |

| Aspartic acid |

| Glycine |

| Histidine |

| Lysine |

Evolutionary and Comparative Genomic Analysis of R 5 Phosphonatomevalonate 3 Pathways

Origins and Diversification of Mevalonate (B85504) Pathway Variants Across the Tree of Life

The MVA pathway is an ancient metabolic route, with evidence suggesting its presence in the last universal common ancestor (LUCA) is a subject of ongoing debate. nih.govoup.com Phylogenomic analyses indicate that distinct versions of the MVA pathway have evolved in each of the three domains of life. oup.com Eukaryotes typically possess the canonical MVA pathway. In contrast, Archaea exhibit a variety of modified MVA pathways, and while most Bacteria utilize the alternative methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis, a number of bacterial lineages possess MVA pathway genes, often acquired through horizontal gene transfer. oup.comnih.gov

The diversification of the MVA pathway is most pronounced in the steps that follow the synthesis of (R)-5-phosphonatomevalonate(3-). At least four major variants of the lower MVA pathway have been identified, each characterized by a unique set of enzymes that catalyze the conversion of this intermediate to IPP. These variants are the classical eukaryotic pathway, the archaeal pathway, the haloarchaeal pathway, and the Thermoplasma-type pathway. nih.govnih.gov The evolution of these diverse pathways is thought to have been driven by various selective pressures, leading to metabolic adaptations tailored to specific lifestyles and environments. researchgate.net Recent comparative genomic studies, particularly those including metagenome-assembled genomes (MAGs) from uncultivated archaea, suggest an archaeal origin for the MVA pathway, which subsequently diversified and was transferred to other domains of life. nih.gov The Asgard superphylum of archaea, in particular, is emerging as a key player in the evolution of the eukaryotic-like MVA pathway. nih.govmdpi.com

Phylogenomic Distribution of Genes Encoding Enzymes Involved in (R)-5-Phosphonatomevalonate(3-) Metabolism

The distinct MVA pathway variants are defined by the presence or absence of specific enzymes that act upon (R)-5-phosphonatomevalonate(3-) and its derivatives. The phylogenomic distribution of the genes encoding these enzymes reveals a complex evolutionary history.

The classical eukaryotic pathway is characterized by the sequential action of phosphomevalonate kinase (PMK) and diphosphomevalonate decarboxylase (DMD). This pathway is widespread in eukaryotes and has also been identified in some bacteria, likely as a result of horizontal gene transfer. nih.gov

The archaeal MVA pathway , considered a more ancestral form, utilizes a different set of enzymes. nih.gov It involves the dehydration of (R)-5-phosphonatomevalonate(3-) by phosphomevalonate dehydratase, followed by the decarboxylation of the resulting intermediate, trans-anhydromevalonate 5-phosphate, by anhydromevalonate phosphate decarboxylase. nih.govasm.org This pathway is prevalent across a wide range of archaeal phyla. nih.gov

The haloarchaeal MVA pathway is distinguished by the presence of phosphomevalonate decarboxylase (PMD), an enzyme that directly decarboxylates (R)-5-phosphonatomevalonate(3-) to produce isopentenyl phosphate. nih.gov This pathway was initially thought to be restricted to halophilic archaea but has since been identified in other archaeal lineages, including members of the Thermoproteota and Asgardarchaeota, as well as in some bacteria like Chloroflexota. nih.govasm.org

The Thermoplasma-type MVA pathway represents a more specialized adaptation found in thermoacidophilic archaea of the order Thermoplasmatales. researchgate.net This pathway involves a unique set of enzymes, including mevalonate 3-kinase (M3K), mevalonate 3-phosphate kinase (M3PK), and mevalonate 3,5-bisphosphate decarboxylase (MBD). nih.gov

The following interactive data table summarizes the distribution of key enzymes of the lower mevalonate pathway across different domains and phyla.

| Enzyme | Pathway | Domain/Phylum |

| Phosphomevalonate Kinase (PMK) | Eukaryotic | Eukarya, Bacteria (some) |

| Diphosphomevalonate Decarboxylase (DMD) | Eukaryotic | Eukarya, Bacteria (some) |

| Phosphomevalonate Dehydratase | Archaeal | Archaea (widespread) |

| Anhydromevalonate Phosphate Decarboxylase | Archaeal | Archaea (widespread) |

| Phosphomevalonate Decarboxylase (PMD) | Haloarchaeal | Archaea (Haloarchaea, Thermoproteota, Asgardarchaeota), Bacteria (Chloroflexota) |

| Mevalonate 3-kinase (M3K) | Thermoplasma-type | Archaea (Thermoplasmatales) |

| Mevalonate 3,5-bisphosphate Decarboxylase (MBD) | Thermoplasma-type | Archaea (Thermoplasmatales) |

Role of Horizontal Gene Transfer in the Dissemination and Evolution of Pathway Components

Horizontal gene transfer (HGT), the movement of genetic material between different species, has played a pivotal role in the evolution and dissemination of mevalonate pathway genes. oup.comoup.com This is particularly evident in the patchy distribution of the MVA pathway among bacteria, where it is often found in specific lineages rather than being universally present. nih.gov

Phylogenetic analyses of key MVA pathway enzymes, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), have revealed multiple instances of HGT between domains. oup.com For example, some bacteria possess a class 1 HMGR, which is typically found in archaea and eukaryotes, suggesting an ancient transfer event. oup.com Similarly, the presence of the complete eukaryotic-type MVA pathway in certain Gram-positive cocci, such as Staphylococcus and Streptococcus, is strongly suggested to be the result of HGT from a primitive eukaryotic donor. nih.gov

The Asgard archaea are increasingly recognized as significant donors of MVA pathway genes to both bacteria and eukaryotes. nih.govmdpi.com The close phylogenetic relationship between Asgard archaeal and eukaryotic MVA pathway enzymes supports the hypothesis that eukaryotes acquired their MVA pathway from an Asgard archaeal ancestor. nih.govmdpi.com

The following interactive data table provides examples of proposed horizontal gene transfer events involving mevalonate pathway components.

| Gene(s) | Proposed Donor Lineage | Proposed Recipient Lineage |

| Eukaryotic-type MVA pathway genes | Primitive Eukaryote | Gram-positive cocci (e.g., Staphylococcus, Streptococcus) |

| Class 1 HMGR | Archaea/Eukaryote | Bacteria (various) |

| Archaeal MVA pathway genes | Archaea | Candidatus Promineifilum breve (Phylum Chloroflexota) |

| Eukaryote-type MVA pathway genes | Asgard Archaea | Bacteria, Eukaryotes |

Adaptive Significance of Pathway Modifications in Different Organisms

The diversification of the lower mevalonate pathway is not a random evolutionary process but rather reflects adaptations to different metabolic needs and environmental conditions.

The archaeal MVA pathway is notable for its lower ATP consumption compared to the eukaryotic and haloarchaeal pathways. nih.govasm.org This energy efficiency is thought to be particularly advantageous for anaerobic organisms, where ATP may be a limiting resource. nih.gov The recent discovery of the complete archaeal MVA pathway in the bacterium Candidatus Promineifilum breve suggests that this energy-saving pathway can be beneficial in various anaerobic environments. asm.orgasm.org

The Thermoplasma-type MVA pathway is a clear example of adaptation to extreme environments. This modified pathway, found in thermoacidophiles, allows for isoprenoid biosynthesis in conditions of high temperature and low pH. researchgate.net The unique enzymes of this pathway are thought to be more stable and functional under these harsh conditions.

The presence of the MVA pathway in certain pathogenic bacteria, such as Staphylococcus aureus, where the alternative MEP pathway is absent, makes it essential for their survival and a potential target for antimicrobial drugs. nih.gov In these organisms, the acquired MVA pathway is crucial for the synthesis of essential isoprenoids involved in cell wall biosynthesis and other vital processes.

The following interactive data table summarizes the adaptive significance of different mevalonate pathway modifications.

| Pathway Modification | Adaptive Advantage | Organism/Environment |

| Archaeal MVA Pathway | Lower ATP consumption | Anaerobic archaea and bacteria |

| Thermoplasma-type MVA Pathway | Adaptation to high temperature and low pH | Thermoacidophilic archaea |

| Eukaryotic-type MVA Pathway in Bacteria | Essential for isoprenoid biosynthesis in the absence of the MEP pathway | Pathogenic Gram-positive cocci |

Future Perspectives in R 5 Phosphonatomevalonate 3 Research

Discovery and Characterization of Novel Enzymes in Unexplored Mevalonate (B85504) Pathway Variants

The classical mevalonate pathway, which proceeds through the double phosphorylation of mevalonate to mevalonate pyrophosphate followed by decarboxylation, is well-established in eukaryotes. wikipedia.org However, recent discoveries have revealed alternative routes for the biosynthesis of isopentenyl pyrophosphate (IPP), the universal isoprenoid precursor, particularly in Archaea and some bacteria. wikipedia.orgelifesciences.org These alternative pathways diverge from the classical route after the formation of (R)-5-phosphomevalonate(3-). elifesciences.org

A significant area of future research involves the continued exploration for and characterization of novel enzymes within these less-traveled metabolic routes. For instance, an alternative MVA pathway found in halophilic (salt-loving) archaea and bacteria of the Chloroflexi phylum utilizes the enzyme phosphomevalonate decarboxylase (PMD) . elifesciences.orgexpasy.orgqmul.ac.uk This enzyme, assigned the EC number 4.1.1.99, catalyzes the ATP-dependent decarboxylation of (R)-5-phosphomevalonate to produce isopentenyl phosphate (B84403) (IP). expasy.orgqmul.ac.uk The subsequent phosphorylation of IP by an isopentenyl phosphate kinase (IPK) yields the final product, IPP. elifesciences.orgnih.gov This represents a reversal of the final two steps of the canonical eukaryotic pathway. elifesciences.org

Furthermore, another variant, dubbed the "alternative MVA pathway," has been identified in organisms like Thermoplasma acidophilum. acs.orgscienceopen.com This pathway involves novel kinases, such as mevalonate-3-kinase and mevalonate-3-phosphate-5-kinase , which act sequentially. acs.org The discovery of these enzymes points to the existence of yet-to-be-identified decarboxylases that act on tertiary phosphorylated mevalonate species like mevalonate 3,5-bisphosphate. acs.orgresearchgate.net The continued search for these missing enzymes in various organisms will be crucial for fully elucidating the diversity of isoprenoid biosynthesis. nih.gov

Table 1: Comparison of Mevalonate Pathway Variants

| Pathway Variant | Key Intermediate after Mevalonate Phosphorylation | Key Decarboxylation Enzyme | Organisms |

|---|---|---|---|

| Classical Eukaryotic Pathway | Mevalonate 5-pyrophosphate | Diphosphomevalonate decarboxylase (EC 4.1.1.33) sigmaaldrich.com | Eukaryotes wikipedia.org |

| Alternative Archaeal Pathway I | (R)-5-phosphomevalonate | Phosphomevalonate decarboxylase (EC 4.1.1.99) expasy.orgqmul.ac.uk | Halophilic Archaea, Chloroflexi elifesciences.orgqmul.ac.uk |

| Alternative Archaeal Pathway II | Mevalonate 3,5-bisphosphate | Mevalonate 3,5-bisphosphate decarboxylase researchgate.net | Thermophilic Archaea (Thermoplasma) acs.orgresearchgate.net |

Comprehensive Systems-Level Understanding of Metabolic Networks

To fully grasp the role of (R)-5-phosphonatomevalonate(3-) and its associated pathways, a systems-level approach is indispensable. This involves moving beyond the study of individual enzymes to understanding how these pathways are integrated within the broader metabolic network of an organism. nih.gov Metabolic networks are highly regulated to maintain homeostasis and adapt to different conditions. nih.gov

Future research will increasingly rely on techniques like ¹³C-metabolic flux analysis to quantify the flow of metabolites through the MVA pathway and connected networks. nih.gov Such analyses can reveal the efficiency of converting primary carbon sources, like glucose, into mevalonate and subsequently into isoprenoids. nih.gov For example, studies in engineered E. coli have used this method to investigate how the synthesis of mevalonate from acetyl-CoA, which requires NADPH, impacts central carbon metabolism and cofactor balances. nih.gov

Integrating "omics" data (genomics, transcriptomics, proteomics, and metabolomics) with stoichiometric metabolic models is a powerful strategy for generating new hypotheses about metabolic regulation and flux rewiring. nih.govnih.gov This approach can help predict the effects of genetic perturbations and identify bottlenecks in engineered pathways. nih.gov For instance, understanding the interplay between the MVA pathway and other central metabolic routes, such as the pentose (B10789219) phosphate pathway (a major source of NADPH), is critical for optimizing isoprenoid production. nih.gov As demonstrated in studies of other complex pathways, analyzing the connected network can serve as a valuable proxy for understanding the behavior of the entire genome-scale network. nih.gov

Rational Engineering of Mevalonate Pathways for Biosynthesis of Isoprenoids

The MVA pathway is a prime target for metabolic engineering due to its role in producing isoprenoids, a vast class of over 30,000 biomolecules with applications as pharmaceuticals, biofuels, and chemicals. wikipedia.orgnih.gov A deep understanding of the enzymes that utilize (R)-5-phosphonatomevalonate(3-) is fundamental for their rational engineering.

Rational engineering aims to modify enzyme properties based on detailed knowledge of their structure and mechanism. For example, detailed computational studies using molecular dynamics and quantum mechanics/molecular mechanics (QM/MM) have elucidated the phosphorylation mechanism of phosphomevalonate kinase . brighton.ac.uk This research provides a structural basis for engineering this kinase and other GHMP kinase superfamily members to improve their catalytic efficiency or alter their substrate specificity, thereby enhancing the production of valuable chemicals. brighton.ac.uk

A key strategy in metabolic engineering is balancing the expression of pathway enzymes to optimize metabolic flux and avoid the accumulation of toxic intermediates. nih.gov In one study, manipulating the gene expression levels of MVA pathway enzymes heterologously expressed in E. coli led to a 5.2-fold improvement in isoprene (B109036) production. nih.gov Future work will focus on fine-tuning the expression of enzymes like phosphomevalonate decarboxylase and isopentenyl phosphate kinase in engineered hosts to maximize the conversion of (R)-5-phosphonatomevalonate(3-) into desired isoprenoids. This approach of enhancing and directing metabolic flux is critical for developing microbial cell factories for industrial-scale production. researchgate.net

Expanding the Structural and Mechanistic Lexicon of Associated Enzymes

A profound understanding of the structure, function, and catalytic mechanism of enzymes associated with (R)-5-phosphonatomevalonate(3-) is crucial for both fundamental science and applied biotechnology. The enzymes involved in the alternative MVA pathways, such as phosphomevalonate decarboxylase (PMD) and the kinases from thermophilic archaea, belong to protein families with diverse functions. nih.govnih.gov

For instance, PMD (EC 4.1.1.99) is distinct from the diphosphomevalonate decarboxylase (EC 4.1.1.33) of the classical pathway. qmul.ac.uk While both catalyze a decarboxylation, they act on different substrates—(R)-5-phosphomevalonate and mevalonate-5-pyrophosphate, respectively. Detailed structural and mechanistic studies will continue to illuminate the basis for this substrate specificity and the evolutionary relationship between these enzymes.

Site-directed mutagenesis is a powerful tool for probing enzyme mechanisms and altering their function. In a remarkable example of enzyme engineering, researchers converted mevalonate 3-kinase from Thermoplasma acidophilum into a 5-phosphomevalonate 3-kinase through single amino acid substitutions. nih.gov This engineered enzyme catalyzes a previously unknown reaction: the phosphorylation of (R)-5-phosphomevalonate at the 3-hydroxyl group to produce mevalonate 3,5-bisphosphate. nih.govnih.gov Such studies not only expand our knowledge of enzyme catalysis but also provide novel biocatalysts for constructing artificial metabolic pathways. nih.gov

Table 2: Examples of Natural and Engineered Enzymes Acting on Mevalonate Phosphates

| Enzyme | EC Number | Natural Reaction | Engineered Function | Source Organism (Natural) |

|---|---|---|---|---|

| Phosphomevalonate Kinase | 2.7.4.2 | (R)-5-phosphomevalonate + ATP → (R)-5-diphosphomevalonate + ADP | N/A | Streptococcus pneumoniae nih.gov |

| Phosphomevalonate Decarboxylase | 4.1.1.99 | (R)-5-phosphomevalonate + ATP → isopentenyl phosphate + ADP + Pᵢ + CO₂ qmul.ac.uk | N/A | Haloferax volcanii qmul.ac.uk |

| Mevalonate 3-Kinase | 2.7.1.186 | Mevalonate + ATP → (R)-3-phosphomevalonate + ADP | Converted to 5-phosphomevalonate 3-kinase nih.gov | Thermoplasma acidophilum nih.govnih.gov |

| Engineered M3K Mutant | N/A | N/A | (R)-5-phosphomevalonate + ATP → (R)-3,5-bisphosphomevalonate + ADP nih.gov | N/A |

Leveraging Synthetic Biology for Pathway Redesign and Optimization

Synthetic biology offers powerful tools for redesigning and optimizing metabolic pathways in microorganisms, transforming them into efficient cellular factories. nih.gov The MVA pathway, including its variants involving (R)-5-phosphonatomevalonate(3-), is a prime candidate for such approaches.

One innovative strategy is the use of RNA scaffolds to create synthetic enzyme complexes within the cell. nih.gov By fusing pathway enzymes to specific RNA-binding domains, they can be co-localized onto an RNA scaffold, thereby increasing local enzyme concentrations and channeling metabolic intermediates. nih.govresearchgate.net This technique has been successfully applied to the upper MVA pathway in E. coli, leading to an 84% increase in mevalonate production and a 142% increase in isoprene. nih.gov Future applications could involve scaffolding the enzymes of alternative MVA pathways to efficiently convert (R)-5-phosphomevalonate(3-) to IPP.

Another key aspect of synthetic biology is the use of mathematical modeling to guide pathway engineering. nih.gov Kinetic models of the MVA pathway can simulate the concentration of metabolites over time and predict the impact of upregulating specific enzymes. nih.gov This allows researchers to identify the most effective engineering strategies in silico before implementing them in the lab. Furthermore, the creation of entirely artificial MVA pathways is now possible. By combining genes from different organisms, including the engineered enzymes described previously, researchers have constructed a novel route to IPP in E. coli, demonstrating the potential to create bio-based production platforms for a wide array of isoprenoids. nih.govnih.gov

Q & A

Q. Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used due to its high sensitivity and specificity. Ensure mobile phases are buffered at pH ~7.0 to stabilize the phosphonate group .

- Nuclear Magnetic Resonance (NMR) (e.g., -NMR) can resolve stereochemical configurations. Use deuterated phosphate buffers (e.g., NaHPO/NaHPO in DO) to minimize signal interference .

- Enzymatic assays coupled with spectrophotometry (e.g., monitoring NADPH consumption at 340 nm) are effective for tracking mevalonate pathway flux .

Advanced Question: How do stereochemical and ionic state variations of (R)-5-phosphonatomevalonate(3−) complicate its detection in complex biological matrices?

Q. Methodological Answer :

- The compound’s anionic charge at physiological pH (−3) necessitates ion-pairing reagents (e.g., tributylamine) in LC-MS to improve retention and peak symmetry .

- Isomerization risks (e.g., epimerization at the C5 position) require strict temperature control (<4°C during extraction) and rapid processing. Validate chromatographic separation using chiral columns (e.g., Crownpak CR-I) .

- Matrix effects (e.g., phospholipids in cell lysates) can be mitigated via solid-phase extraction (C18 or HLB cartridges) with 0.1% formic acid wash .

Basic Question: What is the role of (R)-5-phosphonatomevalonate(3−) in the mevalonate pathway?

Q. Methodological Answer :

- It is a key intermediate in the canonical mevalonate pathway, preceding the synthesis of isoprenoids and sterols. Its phosphorylation state regulates flux toward downstream metabolites like farnesyl pyrophosphate .

- Knockout/knockdown experiments (e.g., CRISPR-Cas9 targeting MVK or PMK) can elucidate its accumulation effects on pathway dynamics. Use -glucose tracing to quantify isotopic enrichment in related terpenoids .

Advanced Question: How can researchers resolve discrepancies in reported flux rates of (R)-5-phosphonatomevalonate(3−) across different cancer models?

Q. Methodological Answer :

- Metabolic flux analysis (MFA) with -labeled substrates must account for cell line-specific ATP demand and redox states, which alter phosphorylation kinetics. Normalize data to intracellular ATP levels measured via luciferase assays .

- Comparative omics (transcriptomics + metabolomics) can identify regulatory nodes (e.g., HMGCR expression) that explain inter-model variability. Use partial least squares regression (PLSR) to correlate flux rates with enzyme activity .

Basic Question: What synthetic strategies are employed to produce high-purity (R)-5-phosphonatomevalonate(3−) for in vitro studies?

Q. Methodological Answer :

- Enzymatic synthesis using recombinant mevalonate kinase (MVK) and phosphomevalonate kinase (PMK) ensures stereochemical fidelity. Optimize reaction pH (7.5–8.0) and Mg concentration (5–10 mM) to maximize yield .

- Chemical synthesis via phosphonylation of (R)-mevalonate-5-phosphate requires protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions. Purify via anion-exchange chromatography (Q Sepharose) .

Advanced Question: How can researchers validate the interaction of (R)-5-phosphonatomevalonate(3−) with non-canonical enzyme targets?

Q. Methodological Answer :

- Surface Plasmon Resonance (SPR) with immobilized enzymes (e.g., decarboxylases) can quantify binding affinities (). Use HEPES buffer (pH 7.4) supplemented with 1 mM DTT to maintain protein stability .

- Molecular docking simulations (e.g., AutoDock Vina) should incorporate explicit solvent models and charge optimization for the phosphonate group. Cross-validate with mutagenesis (e.g., alanine scanning of active sites) .

Basic Question: How is (R)-5-phosphonatomevalonate(3−) integrated into genome-scale metabolic models (GEMs)?

Q. Methodological Answer :

- GEMs (e.g., Recon3D) assign it to the “Mevalonate Pathway” subsystem. Verify stoichiometric coefficients using bibliomic data (e.g., BRENDA or MetaCyc) .

- Flux balance analysis (FBA) requires constraints from experimental uptake/secretion rates (e.g., measured via extracellular metabolomics) .

Advanced Question: What statistical frameworks are recommended for analyzing contradictory data on (R)-5-phosphonatomevalonate(3−)’s role in oxidative stress?

Q. Methodological Answer :

- Bayesian hierarchical modeling accounts for batch effects and technical variability. Use weakly informative priors for metabolite concentration distributions .

- Pathway enrichment analysis (e.g., GSEA) identifies correlated pathways in RNA-seq datasets. Adjust for multiple testing via Benjamini-Hochberg correction () .

Basic Question: How should researchers handle the instability of (R)-5-phosphonatomevalonate(3−) during long-term storage?

Q. Methodological Answer :

- Store lyophilized samples at −80°C under argon. For solutions, use Tris-HCl buffer (pH 7.0) with 1 mM EDTA to chelate divalent cations that catalyze degradation .

- Monitor purity monthly via HPLC-UV (210 nm) and discard if degradation peaks exceed 5% .

Advanced Question: What computational tools are suitable for modeling the pH-dependent charge states of (R)-5-phosphonatomevalonate(3−)?

Q. Methodological Answer :

- MarvinSketch (ChemAxon) calculates pKa values for each ionizable group. Input the SMILES string (e.g., from PubChem CID) and simulate titration curves (pH 2–12) .

- Molecular dynamics (MD) simulations (e.g., GROMACS) with explicit water molecules can predict conformational changes under varying pH. Use AMBER force fields for phosphorylated intermediates .

Basic Question: What guidelines ensure reproducible reporting of (R)-5-phosphonatomevalonate(3−) concentrations in publications?

Q. Methodological Answer :

- Follow MIAMET (Minimum Information About a METabolomics experiment) standards: report units (µM/mg protein), normalization methods, and instrument detection limits .

- Use SigFigs rules: round means/SD to the precision of the least accurate measurement (e.g., 12.3 ± 0.4 µM, not 12.345 ± 0.42) .

Advanced Question: How can researchers address the lack of commercially available isotopic internal standards for (R)-5-phosphonatomevalonate(3−)?

Q. Methodological Answer :

- Custom synthesis via -glucose feeding in E. coli overexpression systems (e.g., pET28a-MVK/PMK) yields -labeled analogs. Confirm isotopic purity via FT-ICR-MS .

- Surrogate standards (e.g., -mevalonate-5-phosphate) require cross-validation with standard addition curves to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.